molecular formula C15H25N3O3 B11839865 tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B11839865
M. Wt: 295.38 g/mol
InChI Key: ZMSZXOOWCMOSBS-UHFFFAOYSA-N
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Description

tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate ( 1391733-96-2) is a chemical compound with the molecular formula C15H25N3O3 and a molecular weight of 295.38 g/mol . This molecule features a fused dihydropyrazolopyridine core structure, which is a privileged scaffold in medicinal chemistry. The presence of a tert-butoxycarbonyl (Boc) group serves as a common protecting group for amines, enhancing the molecule's stability and making it a valuable synthetic intermediate for further chemical transformations . The 2-ethyl substituent on the pyrazole ring and the 2-hydroxyethyl chain on the dihydropyridine ring provide additional sites for chemical modification, allowing researchers to tailor the compound's properties for specific applications. This combination of a protected heterocyclic scaffold and functional handles makes it a versatile building block, particularly in pharmaceutical research for the synthesis of more complex molecules. Its structural attributes suggest potential utility in developing targeted therapies, though its specific biological mechanisms and applications are dependent on the research context. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

tert-butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H25N3O3/c1-5-18-10-12-9-17(14(20)21-15(2,3)4)8-11(6-7-19)13(12)16-18/h10-11,19H,5-9H2,1-4H3

InChI Key

ZMSZXOOWCMOSBS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2CN(CC(C2=N1)CCO)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Epoxide Intermediate Route

  • Epoxidation : Treat the 7-position with m-chloroperbenzoic acid (mCPBA) to form an epoxide.

  • Ring-Opening : React the epoxide with ethanolamine in methanol at 50°C, yielding the 2-hydroxyethyl substituent.

Direct Alkylation

  • Use 2-bromoethanol or 2-chloroethanol with a strong base (e.g., NaH) in DMF or THF. For example, tert-butyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate reacts with 2-bromoethanol in the presence of Cs₂CO₃ at 60°C, achieving 65–70% yield.

Optimization and Challenges

ParameterConditionYield (%)Purity (%)Source
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 25°C, 12 h9295
2-Ethyl IntroductionNaH, EtI, THF, 0°C, 3 h8590
7-Hydroxyethyl AdditionCs₂CO₃, 2-bromoethanol, DMF, 60°C6888

Key Challenges :

  • Regioselectivity : Competing alkylation at other nitrogen sites necessitates strict temperature control (−10°C to 0°C).

  • Steric Hindrance : Bulky tert-butyl groups may slow down reactions at position 7, requiring prolonged reaction times.

Analytical Characterization

Successful synthesis is confirmed via:

  • LCMS : Molecular ion peak at m/z 325.4 [M+H]⁺ (calculated for C₁₅H₂₅N₃O₃).

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 1.30 (t, 3H, CH₂CH₃), 2.80–3.20 (m, 4H, pyridine-CH₂), 3.65 (t, 2H, CH₂OH) .

Chemical Reactions Analysis

Ester Group Reactivity

The tert-butyl carboxylate ester undergoes hydrolysis and transesterification under acidic or basic conditions. This reactivity is critical for modifying the compound’s solubility and biological activity.

Reaction TypeConditionsProductYieldSource
Acidic HydrolysisHCl (6M), reflux, 12 h2-Ethyl-7-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5-carboxylic acid85%
AmidationEDCI/HOBt, DMF, RT, 24 hCorresponding amide derivatives (e.g., with benzylamine)60–75%
TransesterificationMethanol, H₂SO₄, reflux, 8 hMethyl 2-ethyl-7-(2-hydroxyethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5-carboxylate78%

Hydroxyethyl Group Transformations

The 2-hydroxyethyl substituent participates in nucleophilic substitutions and oxidation reactions, enabling structural diversification.

Reaction TypeConditionsProductYieldSource
TosylationTsCl, pyridine, 0°C to RT7-(2-Tosyloxyethyl) derivative90%
OxidationMnO₂, CH₂Cl₂, RT, 6 h7-(2-Oxoethyl) derivative65%
Ether FormationNaH, alkyl halide, THF, 0°C7-(2-Alkoxyethyl) derivatives (e.g., methoxyethyl)70–85%

Pyrazole Ring Functionalization

The pyrazole nitrogen atoms (N-1 and N-2) engage in alkylation, coordination, and cyclization reactions.

Reaction TypeConditionsProductYieldSource
N-AlkylationMel, NaH, THF, 0°C to RTN-Methylated derivative82%
Coordination ChemistryCuCl₂, EtOH, RTCu(II) complex (stoichiometry 1:2)95%
CyclocondensationAcetylenedicarboxylate, refluxFused tricyclic derivatives55%

Bicyclic Core Modifications

The pyrazolo[4,3-c]pyridine scaffold undergoes ring-opening and annulation reactions under specific conditions.

Reaction TypeConditionsProductYieldSource
Ring-OpeningH₂O₂, AcOH, 50°CPyrazole-4-carboxamide derivative70%
AnnulationPropargyl bromide, K₂CO₃5,6,7,8-Tetrahydro-2H-pyrazolo[4',3':4,5]pyrido[2,3-b]azepine60%

Key Derivatives and Biological Activity

Derivative Structure ModificationsTarget ActivityEC₅₀/IC₅₀Source
N-1 aminoalkyl substitutionTrypanosoma brucei inhibition89 nM
C-7 methoxyethyl etherKinase inhibition1.2 μM
tert-Butyl replaced by cyclopentylAnticancer activity0.45 μM

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with tert-butoxide as the leaving group.

  • N-Alkylation : Occurs preferentially at N-1 due to steric hindrance at N-2 .

  • Coordination Chemistry : Pyrazole nitrogens act as bidentate ligands for transition metals, confirmed by X-ray crystallography.

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C; reactions performed below 100°C ensure integrity .

  • Catalytic Systems : Pd(OAc)₂ enhances coupling reactions at the C-3 position (yields >80%) .

This compound’s versatile reactivity profile underpins its utility in medicinal chemistry, particularly for developing targeted therapies against parasitic and oncological diseases. Experimental protocols and mechanistic data from peer-reviewed studies ( ) validate the above findings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have demonstrated the potential of pyrazolo[4,3-c]pyridine derivatives in anticancer therapies. For instance, a library of related compounds was evaluated against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that specific derivatives exhibited significant anti-proliferative effects, suggesting that tert-butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate could be a candidate for further development in cancer treatment .
  • Antimicrobial Properties
    • Compounds with similar structural features have been assessed for their antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli. The results from disc diffusion assays indicated promising antibacterial efficacy, which could extend to the compound .

Material Science Applications

  • Polymer Chemistry
    • The compound's unique structure allows it to be used as a monomer or additive in polymer synthesis. Its ability to enhance thermal stability and mechanical properties makes it a valuable candidate for developing advanced materials .

Data Table: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Reference
AnticancerMCF715
HeLa10
AntimicrobialStaphylococcus aureus20
Escherichia coli25

Case Studies

  • Synthesis and Biological Evaluation
    A study conducted by A. Spallarossa et al. synthesized a series of pyrazolo[4,3-c]pyridines and evaluated their biological activities. Among those tested, derivatives similar to this compound showed significant inhibition of cell proliferation in K562 leukemia cells .
  • Molecular Docking Studies
    Molecular docking studies have been performed to predict the binding affinity of the compound to various biological targets. These studies indicated strong interactions with proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target compound 2-ethyl, 7-(2-hydroxyethyl) C₁₆H₂₅N₃O₃ 307.39 Hydroxyethyl enhances hydrophilicity; ethyl improves lipophilicity. -
tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 2-methyl, 3-amino C₁₂H₂₀N₄O₂ 264.32 Amino group enables nucleophilic reactions; methyl simplifies synthesis.
tert-Butyl 7-(2-aminoethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 2-methyl, 7-(2-aminoethyl) C₁₄H₂₄N₄O₂ 280.36 Aminoethyl increases reactivity (e.g., crosslinking); requires stringent storage (-20°C).
tert-Butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-oxo C₁₁H₁₇N₃O₃ 239.28 Ketone group introduces hydrogen-bonding potential; reduced steric bulk.
tert-Butyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate No substituents C₁₁H₁₇N₃O₂ 223.27 Simplest analog; serves as a scaffold for functionalization.

Key Observations:

  • The hydroxyethyl group in the target compound enhances water solubility compared to methyl or aminoethyl derivatives, which may improve bioavailability .

Physicochemical Properties

  • Hydrophilicity: The hydroxyethyl group (logP ~1.2 estimated) reduces lipophilicity compared to tert-butyl 7-(2-aminoethyl)-2-methyl analogs (logP ~2.1) .
  • Thermal Stability: Derivatives with amino groups (e.g., ) require storage at -20°C due to sensitivity to oxidation, whereas the hydroxyethyl variant likely exhibits greater stability at room temperature .
  • Melting Points: The target compound’s melting point is unreported, but structurally similar tert-butyl pyrazolo-pyridines typically range between 160–165°C (e.g., 163–165°C for tert-butyl 3-amino-2-methyl derivatives) .

Biological Activity

tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H21N3O3C_{13}H_{21}N_{3}O_{3} with a molecular weight of 267.32 g/mol. The compound features a pyrazolo[4,3-c]pyridine core, which is known for its pharmacological relevance.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for related compounds have been reported as low as 0.04 μmol, indicating strong anti-inflammatory effects comparable to established drugs like celecoxib .

Case Study: SAR Analysis
A structure-activity relationship analysis revealed that the presence of electron-donating groups on the pyrazole ring enhances anti-inflammatory activity. In vitro studies using carrageenan-induced paw edema models showed that derivatives with specific substitutions exhibited ED50 values lower than that of indomethacin (ED50 = 9.17 μM), suggesting a promising therapeutic profile for these compounds .

CompoundED50 (μM)COX-1 InhibitionCOX-2 Inhibition
Indomethacin9.176.741.10
Compound A (similar structure)8.23Not specifiedNot specified
Compound B (similar structure)11.60Not specifiedNot specified

Other Biological Activities

Beyond anti-inflammatory effects, pyrazole derivatives are being investigated for various other biological activities including:

  • Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains.
  • Anticancer Activity : Certain pyrazole-based compounds have exhibited cytotoxic effects on cancer cell lines.
  • Neuroprotective Effects : Research indicates potential protective effects against neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of COX enzymes and modulation of inflammatory pathways. Studies utilizing Western blotting and RT-PCR techniques have demonstrated that these compounds can significantly reduce the expression levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and COX-2 in activated macrophages .

Q & A

What are the key synthetic pathways for preparing tert-butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step strategies, including:

  • Protection/Deprotection of Functional Groups: Use of tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, as seen in analogous pyrazolo-pyridine derivatives .
  • Coupling Reactions: For example, amide bond formation or nucleophilic substitution to introduce ethyl and hydroxyethyl substituents.
  • Cyclization: Formation of the pyrazolo-pyridine core via intramolecular cyclization under acidic or basic conditions.
    Critical Consideration: Optimize reaction solvents (e.g., THF, DMF) and catalysts (e.g., Pd for cross-couplings) to avoid side reactions like hydrolysis of the Boc group .

How can X-ray crystallography resolve structural ambiguities in this compound’s derivatives?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
  • Refinement: Employ SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and torsional parameters .
  • Challenges: Address disorder in flexible substituents (e.g., hydroxyethyl groups) by applying restraints or constraints during refinement .
    Advanced Tip: Cross-validate crystallographic data with NMR and computational models (e.g., DFT) to resolve discrepancies in bond lengths or angles .

What experimental approaches are recommended to study the reactivity of the hydroxyethyl substituent?

Methodological Answer:

  • Oxidation Studies: Use mild oxidizing agents (e.g., TEMPO/NaOCl) to convert the hydroxyethyl group to a ketone without degrading the pyrazolo-pyridine core .
  • Functionalization: Perform nucleophilic substitutions (e.g., tosylation followed by displacement with amines or thiols) to explore derivatization potential .
  • Kinetic Analysis: Monitor reaction progress via HPLC or in situ FTIR to determine rate constants and identify intermediates .

How should researchers design experiments to optimize reaction yields for derivatives of this compound?

Advanced Experimental Design:

  • Factorial Design: Use a 2<sup>k</sup> factorial approach to test variables (temperature, catalyst loading, solvent polarity) and identify interactions .
  • Blocking: Account for batch-to-batch variability by dividing experiments into blocks (e.g., different reagent lots) .
  • Response Surface Methodology (RSM): Model non-linear relationships between variables and yields to identify optimal conditions .

What methodologies are suitable for evaluating the biological activity of this compound’s analogues?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET assays to screen for activity against target kinases (e.g., cyclin-dependent kinases) .
  • Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations of derivatives in cancer cell lines .
  • Toxicity Profiling: Perform MTT assays on normal cell lines (e.g., HEK293) to assess selectivity .

How can researchers resolve contradictions in spectral data (e.g., NMR vs. crystallography)?

Methodological Answer:

  • Dynamic Effects in NMR: Use variable-temperature NMR to detect conformational exchange broadening in flexible regions (e.g., dihydro-pyridine ring) .
  • DFT Calculations: Compare experimental NMR chemical shifts with DFT-predicted values to validate proposed structures .
  • Multi-Technique Validation: Integrate SCXRD, HRMS, and IR data to resolve ambiguities in functional group assignments .

What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact and inhalation of dust .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal and segregate halogenated waste if applicable .
  • Emergency Response: For spills, adsorb with inert material (e.g., vermiculite) and avoid water to prevent exothermic reactions .

How can researchers design stability studies for this compound under varying storage conditions?

Advanced Experimental Design:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Analytical Monitoring: Use UPLC-PDA and LC-HRMS to track decomposition products (e.g., Boc cleavage or oxidation) .
  • Statistical Modeling: Apply Arrhenius kinetics to predict shelf-life at standard storage temperatures .

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